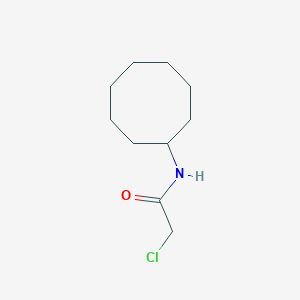

2-chloro-N-cyclooctylacetamide

描述

Contextualization of Acetamide (B32628) Derivatives in Chemical Research

Acetamide derivatives form a cornerstone of modern chemical and pharmaceutical research, valued for their versatile chemical properties and presence in a multitude of biologically active molecules. archivepp.combohrium.com The amide bond is a fundamental linkage in nature, most notably in proteins, and its stability and structural characteristics have been extensively exploited by chemists. tandfonline.com In drug development, the acetamide scaffold is frequently utilized to modify pharmacokinetic parameters, improve chemical stability, or enhance the organoleptic properties of therapeutic agents. researchgate.net Researchers have successfully incorporated acetamide moieties into various classes of compounds to develop agents with anti-inflammatory, analgesic, and antimicrobial properties. archivepp.comresearchgate.net The adaptability of the acetamide structure allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize biological efficacy. nih.govsolubilityofthings.com This foundational role makes acetamide derivatives a subject of continuous investigation in the pursuit of novel materials and therapeutics. bohrium.com

Significance of Chloroacetylated Structures in Synthetic and Biological Chemistry

The introduction of a chloroacetyl group to an amine or alcohol creates a chloroacetamide or chloroacetate, respectively, a structural motif of considerable importance in chemistry. The chloroacetyl group is recognized as a bifunctional linker and a reactive "warhead" due to the electrophilic nature of the carbon atom bonded to the chlorine. tandfonline.comsci-hub.se This reactivity makes chloroacetylated compounds valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including heterocyclic compounds and polymers. tandfonline.comsciforum.netresearchgate.net

In biological chemistry, the chloroacetamide moiety is a key feature in the design of irreversible enzyme inhibitors. frontiersin.orgtaylorandfrancis.com The electrophilic "warhead" can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to permanent inactivation. sci-hub.se This mechanism has been successfully employed in the development of targeted therapies, particularly in cancer research. sci-hub.sefrontiersin.org Beyond their use as inhibitors, chloroacetamides exhibit a broad spectrum of biological activities, including herbicidal, antifungal, antibacterial, and antitumor effects. bohrium.comsrce.hrnih.gov The specific activity and potency of these compounds are often modulated by the nature of the N-substituent, which influences factors like lipophilicity, cell permeability, and binding affinity to biological targets. sci-hub.sesrce.hr

Overview of Research Trajectories for 2-chloro-N-cyclooctylacetamide within the Chloroacetamide Class

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader investigation into N-substituted chloroacetamides. The synthesis of this compound would typically involve the reaction of cyclooctylamine with chloroacetyl chloride. researchgate.netijpsr.info

The primary areas of investigation for a compound like this compound would likely focus on its potential biological activities, drawing parallels from related structures. Key research directions include:

Antimicrobial and Antifungal Activity: N-substituted chloroacetamides are frequently screened for their ability to inhibit the growth of bacteria and fungi. srce.hrbg.ac.rs The lipophilicity conferred by the cyclooctyl group could enhance passage through microbial cell membranes, a factor known to influence antimicrobial efficacy. srce.hr

Herbicidal Potential: The chloroacetamide class is well-established in agriculture as herbicides. nih.govresearchgate.net Research would involve evaluating the compound's ability to inhibit plant growth, a common characteristic of this chemical family.

Anticancer and Cytotoxic Properties: The chloroacetamide "warhead" suggests potential as an anticancer agent. sci-hub.se Research would explore its cytotoxicity against various cancer cell lines and its mechanism of action, possibly as an irreversible inhibitor of proteins involved in cancer progression. frontiersin.org

The table below summarizes the physicochemical properties and potential research areas for this compound, based on data available for the chloroacetamide class.

| Property | Value / Description | Reference |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 379255-43-3 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈ClNO | sigmaaldrich.com |

| Synthesis | Reaction of cyclooctylamine with chloroacetyl chloride. | researchgate.netijpsr.info |

| Potential Biological Activity | Antimicrobial, Herbicidal, Anticancer. | sci-hub.sesrce.hrnih.gov |

| Mechanism of Action | Potential irreversible inhibition of enzymes via covalent bonding. | sci-hub.sefrontiersin.orgtaylorandfrancis.com |

Further research would be necessary to fully characterize the specific properties and activities of this compound, distinguishing it from other members of the chloroacetamide family. The large, non-polar cyclooctyl substituent is a key structural feature that would be central to such investigations.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-cyclooctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBJQCMYTNHWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405477 | |

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-43-3 | |

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 2 Chloro N Cyclooctylacetamide and Analogs

Fundamental Principles of Structure-Activity Relationships in Medicinal Chemistry

The cornerstone of medicinal chemistry lies in the principle of Structure-Activity Relationship (SAR), which posits that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. This concept allows scientists to systematically modify a molecule's architecture to enhance its desired therapeutic effects while minimizing adverse ones. By altering functional groups, size, shape, and electronic distribution, researchers can probe the interactions between a compound and its biological target, typically a protein or nucleic acid.

Closely related to SAR is the more quantitative approach known as Quantitative Structure-Activity Relationship (QSAR). QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by quantifying various physicochemical properties of the molecules, known as molecular descriptors, and using statistical methods to model their relationship with the observed biological response. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Impact of Substituents on Biological Activities within Chloroacetamide Scaffolds

The chloroacetamide scaffold, characterized by a chloroacetyl group attached to a nitrogen atom, serves as a versatile backbone for a wide range of biologically active molecules. The nature of the substituents attached to this core structure plays a pivotal role in modulating their activity.

Influence of Alkyl and Aryl Substitutions on the Nitrogen Atom of Acetamides

The substituent attached to the nitrogen atom of the acetamide (B32628) group (the N-substituent) has a profound effect on the compound's biological activity. This is where the cyclooctyl group of 2-chloro-N-cyclooctylacetamide comes into play.

N-Alkyl and N-Cycloalkyl Substituents: The size, shape, and lipophilicity of the alkyl or cycloalkyl group are crucial determinants of activity. A study on disubstituted chloroacetamides highlighted that the total number of carbon atoms and the type of hydrocarbon substituent (straight-chain, branched, or cycloalkyl) are major factors influencing their physicochemical properties and, consequently, their biological behavior. researchgate.net Larger, bulkier groups like the cyclooctyl ring can provide a better fit into hydrophobic pockets of a target receptor, potentially increasing binding affinity. The flexibility or rigidity of the cycloalkyl ring can also play a role in optimizing interactions with the binding site. Research on other bioactive molecules has shown that increasing the alkyl chain length on a nitrogen atom can enhance receptor binding, up to an optimal length, after which activity may decrease. nih.gov

N-Aryl Substituents: When an aromatic ring is attached to the nitrogen, its electronic properties and the nature of any substituents on the ring become critical. The phenyl ring can engage in various non-covalent interactions with the target, such as pi-pi stacking and hydrophobic interactions.

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity Profiles

The electronic nature of substituents on an N-aryl ring of a chloroacetamide can significantly modulate its reactivity and biological activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring. This can make the amide bond more susceptible to hydrolysis or alter the electronic character of the entire molecule, potentially influencing its interaction with the target. For instance, in some series of bioactive compounds, the presence of strong electron-withdrawing groups has been shown to enhance activity.

The interplay of these electronic effects is crucial in fine-tuning the activity profile of chloroacetamide-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR provides a powerful framework for understanding and predicting the biological activity of compounds like this compound and its analogs. By establishing a mathematical relationship between molecular structure and activity, QSAR models can guide the design of more potent and selective compounds.

Application of Regression Analysis in QSAR Studies

Regression analysis is a fundamental statistical tool used in QSAR to model the relationship between one or more independent variables (molecular descriptors) and a dependent variable (biological activity). Multiple Linear Regression (MLR) is a commonly used technique that attempts to model the relationship by fitting a linear equation to the observed data.

For instance, a QSAR study on the antileishmanial activity of a series of N-aryl-2-chloroacetamides utilized MLR to develop a predictive model. The study found a significant correlation between the electronic properties of the substituents on the aryl ring and the biological activity. The best QSAR model was described by the following equation:

log(1/IC50) = 0.6949(±0.2817)σR + 4.8655(±0.1122) semanticscholar.org

In this equation, IC50 is the half-maximal inhibitory concentration (a measure of potency), and σR is Hammett's electronic constant for the substituent, which quantifies its electron-donating or electron-withdrawing ability. The statistical quality of this model was indicated by a high correlation coefficient (r² = 0.859), suggesting that the electronic effects of the substituents are a major determinant of the antileishmanial activity in this series of compounds. semanticscholar.org

Below is an interactive data table showcasing hypothetical data for a series of N-substituted chloroacetamides, illustrating how regression analysis can be applied. The predicted activity is calculated based on a hypothetical QSAR equation: Predicted pIC50 = 0.5 * LogP - 0.01 * MW + 0.2 * TPSA + 3.0.

| Compound | N-Substituent | LogP | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Observed pIC50 | Predicted pIC50 |

| 1 | Cyclopropyl | 1.5 | 147.6 | 29.1 | 4.5 | 4.18 |

| 2 | Cyclobutyl | 2.0 | 161.6 | 29.1 | 4.8 | 4.22 |

| 3 | Cyclopentyl | 2.5 | 175.7 | 29.1 | 5.2 | 4.33 |

| 4 | Cyclohexyl | 3.0 | 189.7 | 29.1 | 5.5 | 4.43 |

| 5 | Cycloheptyl | 3.5 | 203.7 | 29.1 | 5.8 | 4.54 |

| 6 | This compound | 4.0 | 217.7 | 29.1 | 6.1 | 4.64 |

| 7 | Phenyl | 2.2 | 169.6 | 29.1 | 4.9 | 4.22 |

| 8 | 4-Chlorophenyl | 2.9 | 204.1 | 29.1 | 5.4 | 4.26 |

| 9 | 4-Methoxyphenyl | 2.1 | 199.7 | 38.3 | 5.0 | 4.72 |

| 10 | 4-Nitrophenyl | 1.9 | 214.6 | 74.9 | 4.7 | 6.00 |

This table demonstrates how various physicochemical parameters can be used in a regression model to predict the biological activity of compounds. Such models are invaluable in prioritizing the synthesis of new analogs with potentially improved properties.

Molecular Descriptors and Their Correlation with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various chemical parameters, known as molecular descriptors, and relating them to the observed biological response. These descriptors quantify different aspects of a molecule's physicochemical properties and can be broadly categorized into electronic, steric, and hydrophobic (lipophilicity) parameters, among others.

In the context of this compound and its analogs, several molecular descriptors are crucial for predicting their biological efficacy. Studies on related N-substituted chloroacetamides have demonstrated that lipophilicity is a key determinant of activity, particularly for compounds needing to cross biological membranes. nih.gov Lipophilicity is commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water. For a series of N-(substituted phenyl)-2-chloroacetamides, analogs with higher lipophilicity, often conferred by halogen substituents, showed enhanced antimicrobial activity, which was attributed to their ability to more effectively pass through the phospholipid bilayer of cell membranes. nih.gov

Another significant descriptor is the Topological Polar Surface Area (TPSA), which is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For N-substituted phenyl-2-chloroacetamides, TPSA values in an optimal range were found to be favorable for high membrane permeability. nih.gov

The size and shape of the N-substituent, in this case, the cyclooctyl group, also play a critical role. Steric descriptors, such as molar refractivity (MR) or van der Waals volume, quantify the bulk of the substituent. The size of the N-cycloalkyl ring can directly influence the compound's ability to fit into a specific binding site on a biological target. Furthermore, research on N-substituted azacycloalkanes has shown that ring size affects electronic properties, such as the ionization potential of the nitrogen lone pair, due to variations in ring strain and conformational features. rsc.org This indicates that the cyclooctyl ring not only imparts steric bulk but also modulates the electronic environment of the amide group, which can be a critical factor in its interaction with a receptor.

A hypothetical QSAR model for a series of N-cycloalkyl-2-chloroacetamides might correlate biological activity with a combination of these descriptors. The general trend would likely show that activity increases with lipophilicity up to a certain point (the "bilinear model"), beyond which increased lipophilicity could lead to poor solubility or non-specific binding. Steric factors would be highly dependent on the topology of the target binding site, where a group like cyclooctyl might provide an optimal fit compared to smaller or larger cycloalkanes.

| N-Substituent | LogP (Calculated) | Topological Polar Surface Area (TPSA) (Ų) | Molar Refractivity (MR) | Hypothetical Biological Activity (% Inhibition) |

|---|---|---|---|---|

| Cyclopropyl | 0.95 | 29.1 | 31.5 | 25 |

| Cyclobutyl | 1.35 | 29.1 | 36.1 | 40 |

| Cyclopentyl | 1.75 | 29.1 | 40.7 | 58 |

| Cyclohexyl | 2.15 | 29.1 | 45.4 | 75 |

| Cycloheptyl | 2.55 | 29.1 | 50.0 | 82 |

| Cyclooctyl | 2.95 | 29.1 | 54.6 | 88 |

Note: The data in this table is illustrative and based on general QSAR principles for homologous series. LogP, TPSA, and MR values are approximations for the N-cycloalkyl-2-chloroacetamide series to demonstrate trends. Hypothetical activity is shown for demonstrative purposes only.

Conformational Analysis and Stereochemical Influences on SAR

The cyclooctane (B165968) ring is not planar and possesses significant conformational flexibility. It can exist in several low-energy conformations, with the boat-chair and crown families being the most stable. The specific conformation adopted by the cyclooctyl group in this compound will determine the spatial orientation of the chloroacetamide moiety relative to the ring. This orientation is crucial for how the molecule presents its key binding groups (e.g., the carbonyl oxygen, the N-H group, and the electrophilic chloromethyl group) to a receptor or enzyme active site. The energy barrier between these conformations can influence whether the molecule can adapt its shape to fit the binding site.

Stereochemistry plays a pivotal role if chiral centers are present in the molecule or its analogs. While this compound itself is achiral, substitution on the cyclooctyl ring could introduce chirality. It is a well-established principle that different enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic pathways, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other. For example, one enantiomer might fit perfectly into a binding site to elicit a response, while its mirror image may not fit or may bind to a different target altogether. Therefore, in any analog of this compound that possesses stereocenters, the specific stereoisomer would be a critical determinant of its biological profile.

Molecular Mechanisms of Action and Biological Target Research for Chloroacetamide Derivatives

Investigation of Molecular Interactions with Biological Macromolecules

The interaction between small molecules like chloroacetamide derivatives and biological macromolecules such as proteins, lipids, and carbohydrates is fundamental to their biological activity. nih.gov These interactions are governed by basic principles of chemistry and physics, primarily through a combination of hydrophobic and electrostatic forces. nih.govulster.ac.uk The structure of 2-chloro-N-cyclooctylacetamide, featuring a reactive chloroacetyl group and a bulky, nonpolar cyclooctyl moiety, dictates its potential for such interactions.

The cyclooctyl group contributes significantly to the molecule's hydrophobicity, promoting interactions with nonpolar regions of macromolecules, such as the hydrophobic pockets within an enzyme's active site. nih.gov Meanwhile, the amide linkage and the electronegative chlorine and oxygen atoms can participate in forming hydrogen bonds and other electrostatic interactions. nih.gov Research on related chloroacetamide compounds has highlighted the critical role of the chlorine atom in enhancing biological activity. For instance, the addition of a chlorine atom to an N-(2-hydroxyphenyl) acetamide (B32628) structure was shown to confer potent antifungal activity where none existed previously, suggesting the chloro group is crucial for effective interaction with its biological target. mdpi.com In silico models of a bacterial cytoplasm further illustrate that such molecular interactions in a crowded cellular environment can influence the stability and dynamics of macromolecules. nih.gov

Enzyme Inhibition Studies and Binding Site Analysis

A primary mechanism through which chloroacetamide derivatives exert their effects is by inhibiting the activity of specific enzymes. By binding to these protein targets, they can block metabolic pathways or signaling cascades essential for cellular processes.

Cyclooxygenase (COX) enzymes are key players in the synthesis of prostanoids from arachidonic acid. nih.govrmmj.org.il There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, an inducible isoform associated with inflammation, pain, and carcinogenesis. rmmj.org.ilmdpi.com Both isoforms perform the same catalytic function but differ in their expression patterns and, importantly, in the architecture of their active sites. rmmj.org.il The active site of COX-2 is approximately 17-25% larger than that of COX-1 due to amino acid substitutions (valine instead of isoleucine at positions 434 and 523), which creates a wider substrate channel and an additional "side pocket". rmmj.org.il

This structural difference allows for the design of selective COX-2 inhibitors, which can fit into the larger active site without binding to COX-1. rmmj.org.il Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. osti.gov Some chloroacetamide analogs have been investigated as potential COX inhibitors. For example, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-octyl-acetamide, a compound structurally related to this compound by its N-alkyl acetamide side chain, has been described as a potent COX-2 inhibitor. mdpi.com The development of selective COX-1 or COX-2 inhibitors is a significant area of research aimed at creating anti-inflammatory agents with improved safety profiles. nih.gov

| Compound | Target | IC50 (μM) | Selectivity Profile |

|---|---|---|---|

| Mofezolac | COX-1 | 0.0079 | Preferential COX-1 Inhibitor osti.gov |

| Mofezolac | COX-2 | >50 | Preferential COX-1 Inhibitor osti.gov |

| Ibuprofen | COX-1 | 12.7 | More effective on COX-1 than COX-2 nih.gov |

| Naproxen | COX-1 | 40.10 | More effective on COX-1 than COX-2 nih.gov |

DNA ligases are essential enzymes that catalyze the final step in DNA replication, recombination, and repair by joining breaks in the phosphodiester backbone of DNA. nih.gov Because these functions are critical for cell proliferation, DNA ligases have been identified as potential targets for therapeutic agents. nih.gov Human cells have three distinct DNA ligase genes (LIG1, LIG3, LIG4), while bacteria possess an NAD+-dependent DNA ligase that is structurally different from the ATP-dependent human enzymes, making the bacterial enzyme a target for specific inhibitors. nih.govnih.gov

Computer-aided drug design and molecular docking are powerful tools used to predict the binding of small molecules to the active sites of enzymes like DNA ligase. nih.gov Through such in silico screening, compounds can be identified that are predicted to fit into a DNA binding pocket, thereby inhibiting the enzyme's function of joining DNA strands. nih.gov Studies have successfully identified specific inhibitors of E. coli DNA ligase, demonstrating the feasibility of targeting this enzyme family. nih.gov While direct studies on this compound are not prominent, its chemical structure is amenable to computational analysis to predict its potential interaction with the binding sites of various DNA ligases.

Beyond COX and DNA ligase, other enzyme families are actively being investigated as potential targets for chloroacetamide derivatives. Among these are protein kinases, which play central roles in cellular signaling and are often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling cascades (such as the RAS-ERK pathway) that promote cell proliferation and survival. nih.govnih.gov Cyclin-Dependent Kinase 2 (CDK2) is another key kinase that regulates cell cycle progression. mdpi.com Anomalous activation of both EGFR and CDK2 is a common feature in various cancers, making them prime targets for inhibitor development. nih.govmdpi.com

Molecular docking studies have been employed to evaluate how various heterocyclic compounds, including those with structural similarities to chloroacetamide derivatives, might bind within the ATP-binding pockets of CDK2 and EGFR. mdpi.com These studies predict favorable binding interactions, such as hydrogen bonds with key amino acid residues like Lys89 in CDK2. mdpi.com Research has shown that dual inhibition of both CDK2 and EGFR can lead to a synergistic anticancer effect by simultaneously downregulating ERK1/2 stability and activity, suggesting a promising strategy for cancer therapy. nih.govnih.gov

| Compound Class | Target Enzyme | Reported Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|

| Curcumin-based heterocyclic derivatives | CDK2 | -18.63 | -17.03 (Roscovitine) mdpi.com |

Modulation of Biochemical Pathways in Research Models

The inhibition of specific enzymes by chloroacetamide derivatives can lead to broader effects on entire biochemical pathways, altering cellular metabolism and function.

Cancer cells exhibit a distinct metabolic phenotype characterized by high rates of glucose uptake and lactate (B86563) production, even in the presence of sufficient oxygen—a phenomenon known as the "Warburg Effect" or aerobic glycolysis. nih.gov This metabolic reprogramming is believed to support the rapid proliferation of tumor cells by providing the necessary building blocks for biosynthesis. nih.gov

The Cori cycle, a metabolic pathway where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted back to glucose, can also become pathological in the context of cancer. nih.gov Tumors can engage in a similar cycle, releasing lactate into the bloodstream, which is then taken up by the liver for gluconeogenesis, an energy-intensive process that contributes to cancer-associated cachexia. nih.govnih.gov

Interference with these metabolic pathways is a potential therapeutic strategy. By inhibiting key enzymes involved in cell signaling or metabolism, compounds could theoretically disrupt the metabolic state that enables the Warburg effect. For instance, targeting kinases like CDK2 that drive cell proliferation could indirectly reduce the high metabolic demand of tumor cells. While direct evidence linking this compound to the modulation of these specific pathways is still an area for further research, its potential to act as an enzyme inhibitor provides a mechanistic basis for exploring its impact on cancer metabolism.

Effects on Cellular Oxidative Stress and Antioxidant Pathways

While direct studies on this compound's effects on oxidative stress are not extensively documented in the available scientific literature, the broader class of chloroacetamide compounds, particularly chloroacetamide herbicides, has been shown to induce significant cellular oxidative stress. Research on the chloroacetamide herbicide acetochlor (B104951) and its metabolites has demonstrated their capacity to increase the production of reactive oxygen species (ROS) within cells. nih.govresearchgate.net

This elevation in ROS can disrupt the normal redox balance of the cell, leading to oxidative damage to lipids, proteins, and DNA. nih.gov In response to this increased oxidative load, cellular antioxidant defense mechanisms are typically activated. However, studies on acetochlor have indicated that exposure to this chloroacetamide can lead to a depletion of key antioxidant molecules and a reduction in the activity of crucial antioxidant enzymes. nih.govresearchgate.net

Table 1: Effects of Acetochlor and its Metabolites on Oxidative Stress Markers in HepG2 Cells nih.govresearchgate.net

| Compound | Effect on ROS Production | Effect on Glutathione (GSH) Levels | Effect on Superoxide Dismutase (SOD) Activity |

| Acetochlor (AC) | Increased | Decreased | Decreased |

| CMEPA (metabolite) | Increased | Decreased | Decreased |

| MEA (metabolite) | Increased | Decreased | Decreased |

Cellular and Subcellular Effects at the Molecular Level

The molecular interactions of chloroacetamide derivatives are complex and can lead to a range of cellular and subcellular effects. These compounds are known to be reactive electrophiles, a characteristic that underpins their biological activity.

Investigation of Mechanisms Independent of Ergosterol Binding or Cell Wall Damage (e.g., for antifungal activity)

Research into the antifungal properties of chloroacetamide derivatives, particularly the closely related compound 2-chloro-N-phenylacetamide, has revealed mechanisms of action that are distinct from those of many conventional antifungal agents. Studies have shown that the antifungal activity of 2-chloro-N-phenylacetamide is not dependent on binding to ergosterol, a key component of the fungal cell membrane that is the target of azole and polyene antifungals. nih.govscielo.brtandfonline.comtandfonline.com

Furthermore, investigations have indicated that 2-chloro-N-phenylacetamide does not exert its antifungal effect by damaging the fungal cell wall, a mechanism employed by echinocandin antifungals. scielo.br The lack of interaction with these common fungal targets suggests a novel mode of antifungal action for this class of compounds. In silico studies and further experimental evidence point towards the inhibition of other essential enzymes as a potential mechanism. For instance, research on 2-chloro-N-phenylacetamide suggests that it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov Another proposed mechanism involves the inhibition of thymidylate synthase, which would also disrupt DNA synthesis. nih.govscielo.br

Table 2: Antifungal Mechanism of Action for 2-chloro-N-phenylacetamide nih.govscielo.brnih.gov

| Mechanism | Involvement of 2-chloro-N-phenylacetamide |

| Ergosterol Binding | Not a primary mechanism |

| Cell Wall Damage | Not a primary mechanism |

| Dihydrofolate Reductase (DHFR) Inhibition | Proposed mechanism (in silico) |

| Thymidylate Synthase Inhibition | Proposed mechanism |

Degradation of Sulfhydryl Enzymes and Amino Acids by Chloro-Containing Compounds

A key molecular mechanism underlying the biological activity of chloroacetamide compounds is their reactivity towards sulfhydryl groups, which are present in the amino acid cysteine. acs.orgnih.gov Chloroacetamides act as alkylating agents, forming covalent bonds with the sulfur atom of cysteine residues in proteins. acs.org This irreversible modification can lead to the inactivation of enzymes that rely on a cysteine residue in their active site for catalytic activity.

The electrophilic carbon atom of the chloroacetyl group is susceptible to nucleophilic attack by the thiolate anion of cysteine. acs.org This reaction is generally specific for cysteine, although reactions with other amino acid residues containing nucleophilic side chains, such as histidine and lysine, can occur, albeit typically at a slower rate. acs.org The covalent modification of sulfhydryl enzymes can disrupt their three-dimensional structure and function, leading to a loss of intracellular material and a decreased absorption of nutrients by the cell.

The high reactivity of chloroacetamides with sulfhydryl groups makes them potent inhibitors of a wide range of enzymes, contributing to their broad biological effects. blogspot.com This reactivity is a double-edged sword, as it is responsible for their desired therapeutic or herbicidal effects, but also for their potential toxicity. nih.govresearchgate.net

Exploration of Biological Activities in Preclinical Research Models for Chloroacetamide Compounds

Antimicrobial Activity Research

Chloroacetamide derivatives have demonstrated significant potential as antimicrobial agents. Their activity has been evaluated against a wide range of microorganisms, including bacteria and fungi, and their utility as disinfectants and herbicides has also been explored in research settings.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research has shown that N-substituted chloroacetamide derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. ijpsr.info The presence of a chlorine atom in the acetamide (B32628) structure appears to be crucial for its antibacterial potency. nih.gov Studies have utilized methods like the disc diffusion assay to evaluate the efficacy of these compounds. researchgate.netirejournals.com

For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com In one study, the sulfide derivative of a bis-chloroacetamide compound exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition activities of 83.4% and 78.8%, respectively. scielo.org.za Another study synthesized various 2-chloro-N-alkyl/aryl acetamide derivatives and reported excellent antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. ijpsr.info The combination of a chloroacetamide derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, with conventional antibiotics like meropenem and imipenem resulted in a synergistic effect against Klebsiella pneumoniae. scielo.br

Table 1: Antibacterial Activity of Chloroacetamide Derivatives

| Chloroacetamide Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Sulfide derivative of bis-chloroacetamide | Staphylococcus aureus | Inhibition Activity (%) | 83.4% | scielo.org.za |

| Sulfide derivative of bis-chloroacetamide | Pseudomonas aeruginosa | Inhibition Activity (%) | 78.8% | scielo.org.za |

| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Acinetobacter baumannii ATCC19606 | Disk Inhibition Zone (DIZ) | 32.0 mm | irejournals.com |

| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Pseudomonas aeruginosa ATCC27853 | Disk Inhibition Zone (DIZ) | 23.5 mm | irejournals.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) | Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | scielo.br |

Antifungal Activity, Including Biofilm Inhibition and Rupture, in Fungal Pathogens (e.g., Candida spp.)

Chloroacetamide derivatives have also been identified as promising antifungal agents. ijpsr.info Studies have demonstrated their effectiveness against various fungal pathogens, including multiple species of Candida. For example, certain chloroacetamide derivatives were found to be highly effective against Candida species with Minimum Inhibitory Concentration (MIC) values ranging from 25-50 µg/mL. nih.govresearchgate.net The compound 2-chloro-N-phenylacetamide has shown activity against fluconazole-resistant C. albicans and C. parapsilosis, with MICs between 128 and 256 µg/mL. scielo.br Similarly, against Aspergillus flavus, this compound exhibited MIC values from 16 to 256 μg/mL. nih.govscielo.br

A significant aspect of their antifungal potential is the ability to interfere with fungal biofilms, which are notoriously difficult to treat. The compound 2-chloro-N-phenylacetamide was found to inhibit up to 92% of biofilm formation and rupture up to 87% of preformed biofilms in fluconazole-resistant Candida strains. scielo.br Further research on Candida tropicalis and Candida parapsilosis confirmed that 2-chloro-N-phenylacetamide inhibits biofilm formation and reduces mature biofilm biomass. researchgate.netnih.gov The mechanism of action for some derivatives does not involve binding to ergosterol, a common target for antifungal drugs, suggesting an alternative pathway. nih.govresearchgate.netscielo.br

Table 2: Antifungal and Antibiofilm Activity of Chloroacetamide Derivatives

| Chloroacetamide Derivative | Fungal Pathogen | Activity | Result | Reference |

|---|---|---|---|---|

| Chloroacetamide derivatives (compounds 2, 3, 4) | Candida species | MIC Range | 25-50 µg/mL | nih.govresearchgate.net |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans & C. parapsilosis | MIC Range | 128-256 µg/mL | scielo.br |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | Biofilm Formation Inhibition | Up to 92% | scielo.br |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | Preformed Biofilm Rupture | Up to 87% | scielo.br |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC Range | 16-256 μg/mL | nih.govscielo.br |

| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Multi-resistant Fusarium strains | MIC Range | 12.5–50 μg/mL | nih.gov |

Potential as Disinfectants and Herbicides in Research Contexts

The biological activity of chloroacetamide compounds extends to their use as biocides, including applications as disinfectants and herbicides. ijpsr.infowikipedia.org Chloroacetamide itself is used as a preservative in various products like glues, paints, and coatings to prevent microbial deterioration. medchemexpress.comnih.gov In agriculture, chloroacetamide herbicides are widely used to control annual grass weeds and some broadleaf weeds in major crops. researchgate.netresearchgate.net Their herbicidal action is primarily due to the inhibition of very-long-chain fatty acid (VLCFA) elongase, which disrupts cell division and tissue differentiation in weeds. medchemexpress.commedchemexpress.com The general antimicrobial properties of these compounds underpin their potential utility as disinfectants. ijpsr.info

Antitumor Activity Research

In addition to antimicrobial activities, chloroacetamide derivatives have been investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells and, to a lesser extent, their potential to prevent metastasis.

Antiproliferative Studies in Cancer Cell Lines

Chloroacetamides have been identified as effective cytotoxic agents in various cancer cell lines. uran.ua For example, a novel chloroacetamide derivative, UPR1376, was shown to irreversibly inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) and suppress cell proliferation in FGFR1-amplified lung cancer cell lines. frontiersin.org The IC₅₀ (half-maximal inhibitory concentration) for UPR1376 was lower than that of a reversible inhibitor, indicating higher potency. frontiersin.org

Other studies have synthesized and evaluated series of chloroacetamide derivatives for their anticancer properties. Substituted chloroacetamides were screened against breast, prostate, and oral cancer cell lines, with some compounds showing promising potential as inhibitors of cancer stem cells. researchgate.net A study on thiazole-2-acetamide derivatives identified compounds with significant antiproliferative activity against four different cancer cell lines, with GI₅₀ (half-maximal growth inhibition) values in the low micromolar range. nih.gov Similarly, chalcone acetamide derivatives were synthesized and evaluated against triple-negative breast cancer cells, with one derivative containing a pyrrolidine group showing potent cell growth inhibitory activity. chemrxiv.org The mechanism for some of these compounds may involve the inhibition of enzymes like glutathione S-transferase (GST). researchgate.net

Table 3: Antiproliferative Activity of Chloroacetamide Derivatives

| Chloroacetamide Derivative | Cancer Cell Line | Activity | Result | Reference |

|---|---|---|---|---|

| UPR1376 | H1581 (FGFR1-amplified lung cancer) | IC₅₀ | Lower than the reversible inhibitor BGJ398 | frontiersin.org |

| Thiazole-2-acetamide derivative (10a) | MCF-7 (breast cancer) | IC₅₀ | 4 ± 0.2 µM | nih.gov |

| Thiazole-2-acetamide derivative (10a) | PC-3 (prostate cancer) | IC₅₀ | 7 ± 0.6 µM | nih.gov |

| Thiazole-2-acetamide derivative (10o) | MDAMB-231 (pancreatic cancer) | IC₅₀ | 3 ± 0.2 µM | nih.gov |

| Chalcone acetamide derivative (8h) | MDA-MB-231 (triple-negative breast cancer) | Cell Growth Inhibition | Potent activity observed | chemrxiv.org |

Antimetastatic Research through Structural Modifications

While much of the antitumor research on chloroacetamides focuses on their antiproliferative effects, there is an emerging interest in their potential to combat metastasis. The development of effective anti-metastatic agents is a critical goal in cancer therapy. researchgate.net Research into structural modifications of known active compounds, including chloroacetamides, is a key strategy. By altering the chemical structure of the chloroacetamide scaffold, researchers aim to design new compounds with enhanced properties, potentially including the ability to inhibit the metastatic cascade. While specific examples of chloroacetamide derivatives designed solely for antimetastatic purposes are not extensively detailed in the provided research, the framework for developing such agents through structural modification is an active area of investigation. researchgate.net

Other Pharmacological Activities Under Investigation

Beyond their established applications, the pharmacological profile of chloroacetamide compounds is an active area of preclinical investigation, with researchers exploring their potential in various therapeutic domains. Preliminary studies on structurally related acetamide derivatives have unveiled promising analgesic and antioxidant properties. These investigations, primarily conducted in preclinical and in vitro models, form the basis for the ongoing exploration of chloroacetamide compounds as novel therapeutic agents.

Analgesic Potential and Related Mechanisms

The quest for novel analgesic agents has led to the investigation of various synthetic compounds, including derivatives of acetamide. Preclinical studies on certain N-substituted acetamide derivatives have demonstrated significant antinociceptive properties against different types of pain stimuli. nih.gov

In preclinical mouse models, the analgesic potential of these compounds has been evaluated using a battery of standardized tests designed to assess responses to thermal, mechanical, and chemical insults. nih.gov Commonly employed assays include the hot-plate test, the tail-clip test, and the acetic acid-induced writhing test. nih.gov The hot-plate and tail-clip tests are used to measure the response to thermal and mechanical pain, respectively, while the acetic acid-induced writhing test assesses visceral pain by counting the number of abdominal constrictions following an injection of acetic acid. nih.govtandfonline.com

Research on a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed that these compounds exhibited statistically significant analgesic activities in all three tests. nih.govtandfonline.com The effectiveness of these compounds in both the hot-plate and tail-clip tests suggests that their analgesic action may involve both supraspinal and spinal pathways. tandfonline.com Furthermore, their ability to reduce acetic acid-induced writhing indicates an effect on peripheral nociceptive mechanisms. tandfonline.com These findings suggest that the analgesic properties of these acetamide derivatives may stem from their ability to act on thermal, mechanical, and chemical nociceptive pathways. tandfonline.com The studies did not report any detrimental effects on motor coordination in the tested mice, as assessed by the Rota-Rod test. nih.gov

Table 1: Preclinical Analgesic Activity of Investigated Acetamide Derivatives

| Test Model | Type of Pain Stimulus | Nociceptive Pathway Implicated | Observed Effect of Test Compounds |

|---|---|---|---|

| Hot-Plate Test | Thermal | Supraspinal/Spinal | Increased pain latency nih.gov |

| Tail-Clip Test | Mechanical | Spinal | Increased pain latency nih.govtandfonline.com |

| Acetic Acid-Induced Writhing Test | Chemical (Visceral) | Peripheral | Decreased writhing responses nih.govtandfonline.com |

Antioxidant Activity in in vitro Systems

The antioxidant potential of novel synthetic compounds is a significant area of pharmacological research, as oxidative stress is implicated in a wide range of diseases. nih.gov Several acetamide derivatives have been synthesized and evaluated for their antioxidant properties using various in vitro assays. nih.govresearchgate.net These methods are designed to assess a compound's ability to neutralize free radicals or inhibit oxidative processes.

One of the most common methods for evaluating antioxidant activity is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov This test measures the ability of a compound to scavenge the stable ABTS radical cation. nih.gov Another widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which is simple, rapid, and sensitive for testing the free radical scavenging activity of compounds. mdpi.commdpi.com The ferric reducing antioxidant power (FRAP) assay is another technique used to evaluate the ability of antioxidants to reduce ferric iron. mdpi.com

Studies on newly synthesized acetamide derivatives have demonstrated their capacity to scavenge ABTS radicals. nih.govresearchgate.net Beyond direct radical scavenging, the antioxidant activity of these compounds has also been assessed in cellular models. For instance, researchers have investigated the ability of these derivatives to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines stimulated with pro-inflammatory agents. nih.govresearchgate.net Furthermore, the inhibition of lipid peroxidation is another crucial measure of antioxidant efficacy, which can be evaluated using methods like the ferric thiocyanate (FTC) and thiobarbituric acid (TBA) assays in a linoleic acid system. researchgate.net

The structural features of these compounds, such as the presence and position of certain substituents, can influence their antioxidant activity. researchgate.net For example, studies on chloro-substituted hydrazone derivatives, which share some structural similarities with chloroacetamides, have shown good antioxidant activity in the DPPH assay. researchgate.net

Table 2: Common in vitro Assays for Assessing Antioxidant Activity

| Assay Method | Principle of Measurement | Reference Compounds Often Used |

|---|---|---|

| ABTS Radical Scavenging Assay | Measures the ability to scavenge the ABTS radical cation nih.gov | TROLOX nih.gov |

| DPPH Radical Scavenging Assay | Measures the ability to scavenge the stable DPPH free radical mdpi.com | Butylated hydroxytoluene (BHT) mdpi.com |

| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) mdpi.com | Ascorbic acid mdpi.com |

| Lipid Peroxidation Inhibition Assays (e.g., FTC, TBA) | Measures the inhibition of the oxidation of lipids, such as linoleic acid researchgate.net | N/A |

| Cellular ROS/NO Production | Measures the reduction of ROS and NO in stimulated cell cultures (e.g., macrophages) nih.gov | N/A |

Computational Chemistry and in Silico Studies of 2 Chloro N Cyclooctylacetamide and Analogous Structures

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in structure-based drug design for understanding the interaction between a ligand and its protein target.

Prediction of Binding Sites and Binding Affinities with Target Proteins (e.g., Cyclooxygenase Enzymes, Topoisomerase α2)

Molecular docking simulations are instrumental in identifying the potential binding sites and evaluating the binding affinities of ligands with their target proteins. For compounds structurally similar to 2-chloro-N-cyclooctylacetamide, cyclooxygenase (COX) enzymes and topoisomerase IIα (TOP2A) have been identified as plausible biological targets. orientjchem.orgeurjchem.com

Cyclooxygenase enzymes, COX-1 and COX-2, are key enzymes in the prostaglandin synthesis pathway and are well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Docking studies on 2-chloro-N,N-diphenylacetamide derivatives have been performed to explore their binding to COX-1 and COX-2. orientjchem.org These studies help in understanding the molecular interactions that are crucial for the inhibitory activity of these compounds. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more stable protein-ligand complex.

Topoisomerase IIα is another critical enzyme that plays a vital role in DNA replication and chromosome organization, making it a significant target for anticancer agents. nih.govresearchgate.net The inhibition of TOP2A is a mechanism of action for several established chemotherapy drugs. nih.gov Molecular docking studies on chloroacetamide derivatives have been used to investigate their potential as TOP2A inhibitors by predicting their binding modes and affinities within the ATP-binding pocket of the enzyme. eurjchem.com

The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For instance, in the case of COX-2, key interacting residues might include Tyr385, Tyr355, and Arg120. japer.in

To illustrate the nature of the data obtained from such studies, the following table presents hypothetical binding affinities for this compound with target proteins, based on findings for analogous compounds.

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) |

| This compound | Cyclooxygenase-2 (COX-2) | -7.8 | Tyr355, Arg120, Val523 |

| This compound | Topoisomerase IIα (TOP2A) | -8.5 | Asn91, Asp94, Lys128 |

Note: The data in this table is illustrative and based on studies of analogous compounds. Specific experimental or computational data for this compound is not available in the cited sources.

Software and Algorithms for Docking Studies (e.g., AutoDock Vina)

A variety of software packages are available for performing molecular docking simulations, with AutoDock Vina being one of the most widely used and respected tools in the scientific community. drchinmoypal.com AutoDock Vina is an open-source program known for its high performance and accuracy in predicting the binding modes of ligands to proteins. github.com

The algorithm behind AutoDock Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm for the conformational search. nih.gov It treats the protein receptor as rigid and the ligand as flexible, allowing for the exploration of various possible conformations of the ligand within the defined binding site of the protein. The scoring function in AutoDock Vina is a hybrid one, combining empirical and knowledge-based terms to estimate the binding free energy of the protein-ligand complex. drchinmoypal.com

The general workflow for a docking study using AutoDock Vina involves:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds in the ligand.

Definition of the search space: A grid box is defined around the active site of the protein to specify the region where the docking simulation will be performed.

Running the docking simulation: AutoDock Vina then explores different conformations and orientations of the ligand within the grid box and ranks them based on their calculated binding affinities.

Analysis of the results: The predicted binding poses and their corresponding scores are analyzed to understand the key molecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. researchgate.net These calculations provide a deeper understanding of the intrinsic properties of a compound like this compound.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. researchgate.net For analogous compounds like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628), this is typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net This process yields the most stable three-dimensional arrangement of the atoms in the molecule, along with important parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of the molecule.

Analysis of Atomic Charges and Vibrational Intensities

Quantum chemical calculations can also be used to determine the distribution of electron density within a molecule, which is described by the atomic charges on each atom. researchgate.net Natural Bond Orbital (NBO) analysis is a common method for calculating these charges, which helps in understanding the electrostatic potential of the molecule and identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.net

Vibrational analysis is another important application of quantum chemical calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These theoretical spectra can be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational bands to specific motions of the atoms.

The following table presents a selection of calculated vibrational frequencies for a structurally similar compound, 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, to illustrate the type of data obtained from these calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3447 |

| C=O stretch | 1726 |

| C-N stretch | 1398 |

| C-Cl stretch | 828 |

Note: This data is for 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and serves as an example of the output of such calculations. researchgate.net

Solvent Effects on Molecular Conformation and Reactivity

In biological systems, molecules exist in an aqueous environment. Therefore, it is important to consider the effect of the solvent on the properties of the molecule. Quantum chemical calculations can incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM). These models simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant.

The inclusion of solvent effects can significantly influence the calculated molecular conformation, electronic properties, and reactivity. For instance, the relative energies of different conformers of a molecule can change in the presence of a solvent, leading to a different preferred conformation compared to the gas phase. Similarly, the reactivity of a molecule can be altered by the stabilization or destabilization of transition states and intermediates by the solvent.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Prioritization

In the early stages of drug discovery, the prioritization of lead compounds is crucial to streamline the development process and reduce costly late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have emerged as indispensable tools, offering rapid and cost-effective methods to evaluate the pharmacokinetic profiles of novel chemical entities before their synthesis and biological testing. researchgate.netspringernature.comnih.govnih.gov This computational approach utilizes predictive models based on a compound's structure to estimate its potential behavior within a biological system, thereby guiding the selection of candidates with a higher probability of success. The following sections detail the in silico assessment of this compound and its analogous structures, focusing on key drug-like properties.

Assessment of Drug-likeness Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. wikipedia.orgdrugbank.com These properties often include molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Computational models are employed to calculate these physicochemical descriptors for this compound to assess its potential as a drug candidate.

Studies on analogous N-(substituted phenyl)-2-chloroacetamides have demonstrated the utility of these computational tools in predicting the drug-like characteristics of this class of compounds. nih.gov For instance, the analysis of various substituted chloroacetamides has shown that modifications to the N-substituent can significantly influence properties like lipophilicity and topological polar surface area (TPSA), which are critical for cell membrane permeability. nih.gov

To provide a comparative analysis, the calculated physicochemical properties of this compound are presented below.

| Property | This compound | Comment |

|---|---|---|

| Molecular Weight | 217.72 g/mol | Within the typical range for small molecule drugs. |

| cLogP (octanol-water partition coefficient) | 2.8 | Indicates moderate lipophilicity, which is favorable for balancing solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to molecular interactions and solubility. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for cell membrane permeability. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

Bioavailability Scoring in Compound Design

Oral bioavailability is a critical parameter for many drugs, representing the fraction of an administered dose that reaches systemic circulation. In silico models can predict a bioavailability score based on a combination of physicochemical properties. researchgate.net A higher score generally indicates a greater likelihood of good oral bioavailability. researchgate.net

For this compound, a bioavailability score of 0.55 is predicted. This score suggests a favorable probability of the compound being well-absorbed after oral administration. researchgate.net This prediction is based on an aggregation of factors including those listed in the drug-likeness assessment. In the broader context of N-substituted chloroacetamides, maintaining a favorable bioavailability score is a key objective during the design and optimization of new analogues. nih.gov

Adherence to Pharmacokinetic Rule Sets (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (cLogP) that does not exceed 5. wikipedia.org

Compounds that adhere to these rules tend to have a higher probability of good oral absorption and permeation. nih.gov

The adherence of this compound to Lipinski's Rule of Five is evaluated in the table below.

| Lipinski's Rule Parameter | Value for this compound | Rule | Violation |

|---|---|---|---|

| Molecular Weight | 217.72 | < 500 Da | No |

| cLogP | 2.8 | ≤ 5 | No |

| Hydrogen Bond Donors | 1 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | No |

As indicated in the table, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This suggests that the compound has a favorable physicochemical profile for oral bioavailability. Studies on analogous N-(substituted phenyl)-2-chloroacetamides have similarly utilized Lipinski's rules to prioritize compounds with promising pharmacokinetic properties. nih.gov

Environmental Fate and Degradation Research for Chloroacetamide Class Compounds

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For chloroacetamide herbicides, the primary abiotic degradation pathways are hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The stability of chloroacetamide herbicides to hydrolysis is highly dependent on pH and temperature. Generally, these compounds are more stable at a neutral pH, while the rate of hydrolysis increases under acidic or basic conditions.

Under acidic conditions, hydrolysis of chloroacetamides can result in the cleavage of both amide and ether groups. researchgate.net In contrast, base-catalyzed hydrolysis primarily proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion replaces the chlorine atom, leading to the formation of a hydroxy-substituted derivative. researchgate.netsigmaaldrich.com In some instances, amide cleavage can also occur under basic conditions. researchgate.netsigmaaldrich.com

The structure of the specific chloroacetamide molecule, particularly the substituents on the nitrogen atom, can significantly influence its reactivity and the mechanism of hydrolysis. researchgate.netsigmaaldrich.com Studies on various chloroacetamide herbicides have shown that half-lives at neutral pH can range from several weeks to years, indicating that hydrolysis is a relevant but often slow degradation process in natural waters. herts.ac.uk

Table 1: Representative Hydrolysis Data for Chloroacetamide Herbicides

| Compound | Condition | Half-life | Reference |

|---|---|---|---|

| Alachlor (B1666766) | pH 5, 7, 9 (25°C) | Stable | [Pesticide Properties Database] |

| Metolachlor (B1676510) | pH 5, 7, 9 (25°C) | Stable | [Pesticide Properties Database] |

| Acetochlor (B104951) | pH 5 (25°C) | 97 days | [Pesticide Properties Database] |

| Acetochlor | pH 7 (25°C) | 203 days | [Pesticide Properties Database] |

| Acetochlor | pH 9 (25°C) | 49 days | [Pesticide Properties Database] |

Note: This table is illustrative and compiled from general pesticide property databases. Specific experimental conditions can significantly alter hydrolysis rates.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant pathway for the degradation of chloroacetamide herbicides in aquatic environments and on soil surfaces.

Direct photolysis occurs when the herbicide molecule itself absorbs light energy, leading to its decomposition. The main transformation reactions observed during the UV treatment of chloroacetamide herbicides such as acetochlor, alachlor, and metolachlor include dechlorination, hydroxylation, and cyclization. researchgate.net

The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photodegradation through indirect photolysis, where other molecules absorb light and produce reactive species that then degrade the herbicide. Studies have shown that photocatalysis, for instance using titanium dioxide (TiO₂), can significantly enhance the degradation rate of chloroacetamide herbicides compared to direct photolysis alone. nih.gov

It is important to note that photodegradation does not always lead to detoxification. Research has indicated that some photoproducts of alachlor and metolachlor may be as toxic or even more toxic than the parent compounds to certain aquatic organisms. researchgate.net

Biotic Degradation Mechanisms and Mineralization Studies

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is the primary mechanism for the dissipation of chloroacetamide herbicides in soil and aquatic systems. sigmaaldrich.com

The rate and pathway of microbial degradation are highly dependent on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize chloroacetamide herbicides as a source of carbon and energy, leading to their breakdown. The degradation pathways in aerobic bacteria often begin with N-dealkylation or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.net Numerous bacterial strains, including species of Paracoccus, Bacillus, and Pseudomonas, have been identified as capable of degrading various chloroacetamide herbicides. researchgate.netnih.gov The structure of the herbicide plays a crucial role in its biodegradability; for example, the length of the N-alkoxyalkyl group can significantly affect the degradation rate. researchgate.net

Anaerobic Degradation: In anoxic environments like saturated soils, sediments, and groundwater, anaerobic microorganisms are responsible for degradation. researchgate.net Under these conditions, reductive dechlorination is often a key initial step in the breakdown of chloroacetamides. sigmaaldrich.com The degradation rates under anaerobic conditions are also influenced by the molecular structure of the herbicide. researchgate.net For instance, studies with the anaerobic bacterium Proteiniclasticum sediminis showed that it could degrade several chloroacetamide herbicides, with the degradation rates being higher for compounds with shorter N-alkoxyalkyl groups. researchgate.net

The persistence of chloroacetamide herbicides in soil, often measured by their half-life (DT₅₀), can vary widely from a few days to several months, depending on soil type, moisture, temperature, and microbial activity.

Table 2: Soil Half-life (DT₅₀) of Common Chloroacetamide Herbicides

| Compound | Soil Half-life (days) | Reference |

|---|---|---|

| Alachlor | 15 - 21 | [Pesticide Properties Database] |

| Metolachlor | 21 - 90 | [Pesticide Properties Database] |

| Acetochlor | 8 - 25 | [Pesticide Properties Database] |

| Butachlor | 12 - 20 | [Pesticide Properties Database] |

Note: Values are typical ranges and can vary significantly based on environmental conditions.

Laboratory and field simulation studies are essential for understanding the environmental fate of herbicides under controlled or representative conditions. These studies often involve incubating the herbicide in soil or water samples and monitoring its disappearance over time, as well as the formation of metabolites.

For example, microcosm and mesocosm studies have been used to investigate the transformation of alachlor and metolachlor in aquatic systems. These studies have helped to elucidate the formation patterns of key metabolites like ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. Such simulations provide valuable data for developing and validating environmental fate models that predict the persistence and transport of these herbicides in the environment.

The degradation of chloroacetamide herbicides leads to the formation of various intermediate compounds known as metabolites. These metabolites can have different chemical properties, mobility, and toxicity compared to the parent compound.

Common metabolic pathways for chloroacetamide herbicides include N-dealkylation and dechlorination, leading to the formation of metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) from alachlor and butachlor, and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) from acetochlor and metolachlor. These initial metabolites can be further transformed into aniline (B41778) derivatives. nih.gov

Two of the most frequently detected and persistent classes of chloroacetamide herbicide metabolites in the environment are the ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives. These metabolites are generally more water-soluble and mobile than the parent herbicides, leading to their widespread detection in surface and groundwater. While often considered less toxic than the parent compounds, their persistence and potential for long-range transport are of environmental interest. The anaerobic degradation of acetochlor has been shown to produce metabolites that are less toxic to certain aquatic organisms, suggesting that microbial degradation can be a detoxification process. researchgate.net

Table 3: Common Metabolites of Chloroacetamide Herbicides

| Parent Compound | Common Metabolites |

|---|---|

| Alachlor | Alachlor ESA, Alachlor OA, CDEPA, 2,6-diethylaniline |

| Metolachlor | Metolachlor ESA, Metolachlor OA, CMEPA, 2-ethyl-6-methylaniline |

| Acetochlor | Acetochlor ESA, Acetochlor OA, CMEPA, 2-ethyl-6-methylaniline |

Environmental Distribution and Mobility Research

The distribution and mobility of a pesticide in the environment are governed by its physicochemical properties and its interactions with soil and water. For chloroacetamide herbicides, key processes influencing their environmental movement include soil adsorption/desorption, leaching, and volatilization.

The tendency of a chemical to bind to soil particles is a critical factor in determining its mobility. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil organic matter, leading to lower mobility and reduced potential for leaching into groundwater. Conversely, a low Koc value suggests weaker binding and a higher likelihood of movement through the soil profile with water. greenwayweedsolutions.com

For many chloroacetamide herbicides, soil organic matter is the primary adsorbent. usda.gov The adsorption process is often reversible, meaning the compound can be released back into the soil solution. The mobility of herbicides in soil is classified based on their Koc values. greenwayweedsolutions.com

Table 1: Predicted Soil Adsorption Coefficient (Koc) and Mobility Classification for 2-chloro-N-cyclooctylacetamide

| Predicted Koc Value (mL/g) | Mobility Classification | Leaching Potential |

|---|---|---|

| < 100 | High to Very High | High |

| 100 - 1000 | Moderate | Moderate |

| > 1000 | Low to Slight | Low |

Note: The table presents a range of possible mobility classifications based on predicted Koc values typical for chloroacetamide herbicides. The actual value for this compound would require experimental determination or specific computational modeling.

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The potential for a chemical to volatilize is often assessed using its Henry's Law Constant (H). nist.gov This constant relates the partial pressure of a chemical in the air to its concentration in water at equilibrium. nist.gov A higher Henry's Law Constant indicates a greater tendency for the chemical to move from water to air.

The volatilization of pesticides from soil is a complex process influenced by the pesticide's properties (vapor pressure, water solubility), soil conditions (temperature, moisture, organic matter content), and atmospheric conditions (wind speed, temperature). nih.govresearchgate.net For chloroacetamide herbicides, volatilization from moist soil surfaces is generally considered to be low. nih.gov

As with the soil adsorption coefficient, specific experimental data for the Henry's Law Constant of this compound is not available. Predictive models provide an alternative for estimating this value. Based on estimation methods for similar compounds, the Henry's Law constant for this compound is expected to be low, suggesting a low potential for volatilization. nih.gov

Table 2: Predicted Volatilization Potential for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Henry's Law Constant (atm·m³/mol) | ~ 3.94 x 10⁻⁹ | Essentially non-volatile from water and moist soil surfaces. |

Note: The value presented is an estimate based on fragment constant estimation methods for chloroacetamide compounds and indicates a low likelihood of significant loss to the atmosphere through volatilization. nih.gov

Computational Toxicology and Environmental Risk Prediction for Chloroacetamide Derivatives

In the absence of extensive experimental data, computational toxicology provides essential tools for predicting the environmental fate and potential risks of chemical compounds. jetjournal.usnih.gov These in silico methods are increasingly used in environmental risk assessments for pesticides. oregonstate.eduepa.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. frontiersin.org These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. frontiersin.orgresearchgate.net For environmental risk prediction, QSAR models can estimate key parameters like soil adsorption (Koc), water solubility, and potential toxicity to various organisms. jetjournal.usnih.gov

The development of a QSAR model involves several steps:

Data Collection: Gathering experimental data for a set of structurally similar chemicals.

Descriptor Calculation: Calculating numerical values (descriptors) that represent the chemical structure and properties of the molecules.

Model Building: Using statistical methods to create a model that links the descriptors to the environmental property of interest.

Validation: Testing the model's predictive ability using an independent set of chemicals.

For chloroacetamide derivatives like this compound, QSAR and other computational models can be used to predict their behavior in the environment and identify potential risks. researchgate.net This allows for a preliminary risk assessment even before extensive and costly experimental studies are conducted. nih.gov Various software and modeling platforms are available to perform these predictions. epa.gov

Table 3: Application of Computational Models in Environmental Risk Prediction for Chloroacetamide Derivatives

| Model Type | Application | Predicted Endpoint |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts environmental fate properties from chemical structure. | Soil Adsorption Coefficient (Koc), Henry's Law Constant, Biodegradation Rate. |

| Fate and Transport Models (e.g., HYDRUS, PRZM) | Simulates pesticide movement in soil and water under various environmental scenarios. | Leaching potential, Runoff, Volatilization flux. nih.gov |

| Ecotoxicological Models (e.g., Bee-REX, KABAM) | Estimates exposure and risk to non-target organisms. | Risk quotients for aquatic organisms, bees, birds, and mammals. epa.gov |

These computational tools, when used appropriately, provide valuable insights for environmental risk assessment and help in making informed decisions regarding the use of pesticides. oregonstate.edumdpi.com

Future Directions and Emerging Research Opportunities for 2 Chloro N Cyclooctylacetamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of N-substituted chloroacetamides is a well-established area of organic chemistry. researchgate.netresearchgate.net However, the pursuit of more efficient, selective, and sustainable synthetic routes remains a perpetual goal. Future research in the synthesis of 2-chloro-N-cyclooctylacetamide could focus on several key areas: